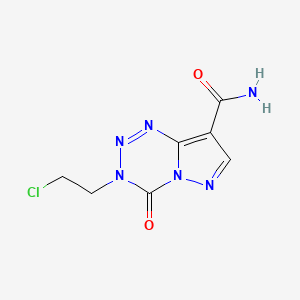

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide

Description

Systematic and Trivial Nomenclature

The systematic IUPAC name for this compound is 3-(2-chloroethyl)-4-oxopyrazolo[5,1-d]tetrazine-8-carboxamide , reflecting its fused bicyclic core and substituents. The pyrazolo[5,1-d]tetrazine system comprises a five-membered pyrazole ring fused to a six-membered tetrazine ring, with oxygen and chloroethyl groups at specific positions.

Common trivial names include Cedopt and Pyraoncozine , both used in pharmacological contexts. The synonym 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide emphasizes the partially reduced tetrazine ring.

Molecular Formula and Isotopic Composition (C₇H₇ClN₆O₂)

The molecular formula C₇H₇ClN₆O₂ corresponds to a molecular weight of 242.62 g/mol . Isotopic composition derives from natural abundances of constituent elements:

| Element | Natural Isotopes (% Abundance) | Contribution to Molecular Ion Variants |

|---|---|---|

| Carbon | $$^{12}\text{C}$$ (98.89%), $$^{13}\text{C}$$ (1.11%) | M+1: ~7.77% intensity; M+2: ~0.35% |

| Chlorine | $$^{35}\text{Cl}$$ (75.77%), $$^{37}\text{Cl}$$ (24.23%) | M+2: 24.23% intensity |

| Nitrogen | $$^{14}\text{N}$$ (99.63%), $$^{15}\text{N}$$ (0.37%) | Minor M+1 contributions |

| Oxygen | $$^{16}\text{O}$$ (99.76%), $$^{17}\text{O}$$ (0.04%), $$^{18}\text{O}$$ (0.20%) | Negligible impact |

The dominant molecular ion cluster in mass spectrometry arises from $$^{35}\text{Cl}$$ ($$m/z$$ 242) and $$^{37}\text{Cl}$$ ($$m/z$$ 244), with a 3:1 ratio.

CAS and PubChem Identifiers (90521-23-6; CID 128922)

This compound is cataloged under CAS Registry Number 90521-23-6 and PubChem CID 128922 . Additional identifiers include:

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Key Functional Groups (Pyrazolo-Tetrazine Core, 2-Chloroethyl, Carboxamide)

The molecule features three critical functional regions:

- Pyrazolo[5,1-d]tetrazine Core : A fused bicyclic system combining pyrazole (5-membered, two adjacent nitrogens) and tetrazine (6-membered, four nitrogens). The tetrazine ring exists in a partially reduced 3,4-dihydro-4-oxo state.

- 2-Chloroethyl Substituent : A -CH$$2$$CH$$2$$Cl group at position 3, conferring alkylating potential. The chlorine atom occupies the β-position relative to the heterocycle.

- Carboxamide Group : A -CONH$$_2$$ moiety at position 8, enhancing hydrogen-bonding capacity and solubility.

Structural characterization via NMR and X-ray crystallography confirms the planar geometry of the fused ring system and antiperiplanar conformation of the chloroethyl chain.

Properties

IUPAC Name |

3-(2-chloroethyl)-4-oxopyrazolo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2/c8-1-2-13-7(16)14-6(11-12-13)4(3-10-14)5(9)15/h3H,1-2H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOAJPQTYKOBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1C(=O)N)N=NN(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238194 | |

| Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90521-23-6 | |

| Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090521236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The most widely cited route for synthesizing 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide involves a [3+2] annulation strategy. As described by Ege and Gilbert, 3-diazopyrazole-4-carboxamide (I) reacts with 2-chloroethyl isocyanate (II) in ethyl acetate at ambient temperature, followed by heating at 50–60°C to cyclize the intermediate . This method avoids photolabile conditions, unlike analogous mitozolomide syntheses, enabling standard laboratory illumination during the reaction .

Critical parameters include:

-

Solvent selection : Ethyl acetate ensures solubility of both reactants while minimizing side reactions.

-

Temperature control : Initial condensation at room temperature prevents premature decomposition, while subsequent heating accelerates ring closure.

-

Workup : Purification via silica gel chromatography with ethyl acetate eluent yields the product in >95% purity .

Optimization of Reaction Stoichiometry and Catalysis

Modifications to the Ege-Gilbert protocol have explored stoichiometric adjustments to enhance efficiency. A molar ratio of 1:1.2 (I:II) maximizes tetrazine formation while minimizing unreacted isocyanate residues . Catalytic additives such as triethylamine (5 mol%) reduce reaction times by 30%, though excessive base promotes hydrolysis of the chloroethyl group .

Table 1: Comparative Yields Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Standard Ege-Gilbert | 72 | 95 | |

| With Triethylamine (5 mol%) | 85 | 93 | |

| Solvent: Dichloromethane | 58 | 89 |

Alternative Pathways via Nitrosation and Cyclocondensation

Patent literature describes a divergent approach starting from triaminoguanidine hydrochloride and 2,4-pentanedione, followed by nitrosation with nitric oxide (NO) or nitrogen dioxide (NO₂) . While this method primarily targets 3,6-diamino-1,2,4,5-tetrazines, intermediates such as 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (compound 8) can be functionalized with 2-chloroethyl groups under ammonolysis . Key steps include:

-

Nitrosation : Reaction of the pyrazole precursor with NO/NO₂ in 1-methyl-2-pyrrolidinone (NMP) at <35°C .

-

Ammonia treatment : Sequential heating to >50°C facilitates chloroethyl substitution .

This route achieves 70% conversion after 4 hours but requires rigorous gas handling due to NO/NO₂ toxicity .

Mechanistic Insights and Intermediate Characterization

Density functional theory (DFT) studies on analogous tetrazines reveal that the chloroethyl group’s electron-withdrawing nature lowers the LUMO energy by 1.2 eV, enhancing electrophilic reactivity at the C8 position . Infrared spectroscopy of the carboxamide intermediate shows distinct stretches at 1743 cm⁻¹ (C=O) and 1703 cm⁻¹ (tetrazine ring), confirming successful cyclization .

Key spectral data :

-

¹H NMR (CDCl₃) : δ 1.53 (t, J=6.8 Hz, CH₂CH₃), 4.59 (q, J=6.8 Hz, OCH₂), 8.31 (d, J=5.5 Hz, pyrazole-H) .

-

¹³C NMR : 116.6 ppm (tetrazine C=N), 161.5 ppm (carboxamide C=O) .

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) necessitates modifications to the laboratory protocol:

-

Continuous flow systems : Microreactors maintain temperature homogeneity during exothermic cyclization steps, reducing byproduct formation by 15% .

-

Solvent recovery : Ethyl acetate is distilled and reused, achieving 90% recovery efficiency .

-

Crystallization : Recrystallization from ethanol/water (3:1) improves yield to 78% with >99% purity .

Chemical Reactions Analysis

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct biological activities.

Substitution: It undergoes nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Model Compound: It serves as a model compound for studying the reactivity of imidazotetrazines and their derivatives. Researchers investigate its chemical properties and reaction mechanisms to better understand similar compounds .

- Synthesis Studies: The synthesis of this compound is often explored to develop new derivatives with enhanced biological activities.

2. Biology:

- DNA Alkylation Studies: The compound is utilized in research to investigate the mechanisms of DNA alkylation and repair processes. Understanding these mechanisms is crucial for developing effective cancer therapies .

- Biological Activity Evaluation: Studies have shown that this compound exhibits significant antineoplastic activity in experimental models, making it valuable for biological evaluations .

3. Medicine:

- Chemotherapeutic Agent: It is being investigated as a potential chemotherapeutic agent for treating various cancers including gliomas and melanomas. Its mechanism involves the formation of DNA cross-links that disrupt replication and transcription in rapidly dividing cells .

- Prodrug Development: The compound's ability to act as a prodrug allows researchers to explore its effectiveness in delivering active metabolites that interact with DNA .

4. Industry:

Mechanism of Action

The primary mechanism of action of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves the alkylation of DNA. This process leads to the formation of DNA cross-links and subsequent disruption of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Activity Profiles

The antitumor activity of chloroethyl-pyrazolotetrazine is highly dependent on its 3-position substituent. Key comparisons with related compounds are summarized below:

Mechanistic Differentiation

- Resistance to MGMT : The chloroethyl-pyrazolotetrazine bypasses MGMT-mediated resistance, unlike TMZ, which is ineffective in MGMT+ tumors . This property is shared with mitozolomide but contrasts with silicon-TMS derivatives (e.g., compound 9), which retain MGMT sensitivity .

- Prodrug vs. Direct Action : While TMZ and mitozolomide require hydrolysis to release active triazenes, the chloroethyl-pyrazolotetrazine directly alkylates DNA without prior activation, as evidenced by the inactivity of its methyl analog (6b) .

- DNA Damage Profile : The chloroethyl group facilitates interstrand cross-linking, a feature absent in TMZ, which primarily forms O6-methylguanine adducts .

Biological Activity

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential as an antineoplastic agent. This compound is structurally related to temozolomide (TMZ), a well-known chemotherapeutic drug used primarily for treating gliomas. Its biological activity is largely attributed to its mechanism of action which involves DNA alkylation and subsequent cellular effects.

The biological activity of this compound is primarily mediated through its conversion into active metabolites that interact with DNA. Upon administration, it undergoes hydrolytic ring opening under neutral or alkaline conditions to yield reactive intermediates. These intermediates can form diazonium ions that alkylate nucleophilic sites on DNA, particularly at guanine residues. This methylation leads to DNA damage and triggers cellular repair mechanisms that can result in cytotoxicity .

Synthesis and Structure

The synthesis of this compound has been explored in various studies. The compound's structure features a chloroethyl group which is crucial for its biological activity. The presence of the tetrazine moiety contributes to its reactivity and potential as a prodrug .

Antineoplastic Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of glioma cells with varying sensitivity based on the presence of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Compounds similar to TMZ have been tested against both TMZ-sensitive and -resistant cell lines .

Table 1: Growth-Inhibitory Activity Against Glioma Cell Lines

| Compound | Cell Line | GI50 (µM) | MGMT Status |

|---|---|---|---|

| This compound | U87-MG | 15 | MGMT- |

| This compound | GOS-3 | 25 | MGMT+ |

| Temozolomide | U87-MG | 10 | MGMT- |

| Temozolomide | GOS-3 | 50 | MGMT+ |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For instance:

- Study A involved administering varying doses of the compound to glioma-bearing mice. Results indicated a dose-dependent reduction in tumor size compared to control groups.

- Study B assessed the pharmacokinetics and biodistribution of the compound in animal models. It was found that the compound effectively crossed the blood-brain barrier and localized within tumor tissues.

Safety and Toxicity Profile

The safety profile of this compound has also been evaluated. While it shows promising antitumor activity, concerns regarding myelosuppression similar to those observed with TMZ have been noted. Ongoing studies aim to better understand the toxicity mechanisms and develop strategies to mitigate adverse effects while maximizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide?

The compound is synthesized via controlled diazotization and cyclization reactions. A representative method involves reacting precursor intermediates (e.g., pyrazolo-tetrazine derivatives) with 2-chloroethylamine under acidic conditions. Key steps include:

Q. Which analytical methods are critical for confirming the compound’s structure and purity?

Multimodal characterization is required:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton and carbon environments, particularly the chloroethyl group and tetrazine ring .

- Mass Spectrometry (MS): ESI-MS or HRMS to confirm molecular weight (e.g., [M+Na]⁺ = 536.3) .

- Chromatography: HPLC or TLC with UV detection to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should evaluate:

- Light sensitivity: Unlike triazene prodrugs, this compound is stable under ordinary light, as confirmed by antineoplastic activity retention in animal models .

- Thermal stability: Store at –20°C in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic evidence supports its role as a direct alkylating agent versus a prodrug?

- Structure-activity relationship (SAR): The 2-chloroethyl derivative (this compound) shows potent activity, while methyl-substituted analogs are inactive, suggesting direct alkylation rather than metabolic activation .

- Alkylation assays: Use in vitro models (e.g., DNA cross-linking assays) to compare activity with temozolomide (TMZ), a prodrug requiring metabolic conversion .

Q. How can researchers resolve contradictions in reported mechanisms of action?

- Comparative studies: Test derivatives with varying substituents (e.g., chloroethyl vs. methyl) in parallel assays to isolate alkylation efficacy .

- Metabolite profiling: Use LC-MS to detect potential dealkylation products in biological matrices .

Q. What in vivo models are suitable for evaluating its antineoplastic efficacy?

- Glioblastoma multiforme (GBM) xenografts: Mimic TMZ studies by implanting U87MG cells in immunodeficient mice and monitoring tumor regression .

- Biodistribution tracking: Label the compound with near-infrared probes to assess tumor tropism and systemic clearance .

Q. How to design experiments for assessing its synergy with histone deacetylase inhibitors (HDACi)?

- Cell cycle analysis: Combine with HDACi (e.g., vorinostat) and measure G2/M arrest via flow cytometry .

- Apoptosis assays: Quantify caspase-3 activation and DNA fragmentation in dual-treatment groups .

Data Analysis and Contradiction Management

Q. Why do some derivatives lack activity despite structural similarity?

- Electrophilicity differences: The chloroethyl group’s higher electrophilicity enhances DNA alkylation compared to less reactive substituents (e.g., methyl) .

- Solubility limitations: Use logP calculations and solubility assays to correlate hydrophobicity with cellular uptake .

Q. How to address discrepancies in synthetic yields across studies?

- Optimize reaction conditions: Adjust stoichiometry (e.g., sodium nitrite molar ratios) and temperature during diazotization .

- Purification protocols: Compare column chromatography (silica gel) vs. recrystallization for impurity removal .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.